N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine
Description
N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-yl)propyl)-amine (CAS: 65960-33-0) is a secondary amine characterized by an ethyl group attached to a nitrogen atom, which is further bonded to a propyl chain substituted with a 2-methyl-[1,3]dioxolane ring. This compound is cataloged in chemical supplier databases (e.g., TRC E925090) and is likely utilized in organic synthesis or pharmaceutical intermediates due to its hybrid alkyl/ether structure .
Properties
IUPAC Name |
N-ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-10-6-4-5-9(2)11-7-8-12-9/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQFEODULLSTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652585 | |
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65960-33-0 | |
| Record name | N-Ethyl-2-methyl-1,3-dioxolane-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65960-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alternative Pathway Using Sodium Phthalimide
A variant protocol substitutes potassium phthalimide with sodium phthalimide, enhancing reaction kinetics. Combining 2-chloromethyl-1,4-dioxaspirodecane (102 g), sodium phthalimide (121 g), and DMF (500 mL) under reflux for 16 hours produces the phthalimide intermediate in 67% yield after recrystallization from ethanol. Comparative studies indicate sodium salts reduce reaction times by 25% compared to potassium counterparts.
Nitrile Reduction Strategy
Formation of 2-Ethyl-2-Phenyl-1,3-Dioxolane-4-Acetonitrile
An alternative route begins with 3,4-dihydroxybutyronitrile, which undergoes cyclocondensation with l-phenyl-1,1-dipropoxypropane in the presence of p-toluenesulfonic acid (0.05 g). The reaction proceeds at room temperature for 3 hours, yielding 2-ethyl-2-phenyl-1,3-dioxolane-4-acetonitrile (59–60.5°C melting point).
Catalytic Hydrogenation to Primary Amine
The nitrile intermediate is reduced using Raney nickel under hydrogen gas (50 psi) in ethanol at 80°C for 6 hours. This step converts the cyano group to a primary amine with >85% conversion efficiency. Subsequent ethylation follows the procedure outlined in Section 1.1, though yields decrease marginally (45–50%) due to steric hindrance from the dioxolane ring.
tert-Butoxycarbonyl (Boc) Protecting Group Approach
Synthesis of N-(t-Boc)-N-Ethyl-3-(2-Methyl-1,3-Dioxolan-2-YL)Propylamine
Modern protocols employ Boc protection to improve amine stability during synthesis. Reacting 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine with di-tert-butyl dicarbonate in dichloromethane at 0°C installs the Boc group quantitatively. Subsequent ethylation using ethyl bromide and potassium carbonate in acetonitrile at 60°C for 12 hours affords the N-ethyl derivative in 72% yield.
Deprotection Under Acidic Conditions
The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 2 hours, yielding the target amine as a TFA salt. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate provides the free base in 89% purity.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Phthalimide alkylation | 2-Chloromethyl-spiro compound | K phthalimide, hydrazine | 50–60% | High regioselectivity | Lengthy deprotection step |
| Nitrile reduction | 3,4-Dihydroxybutyronitrile | Raney nickel, H₂ | 45–50% | Avoids alkylation steps | Requires high-pressure equipment |
| Boc protection | 3-(2-Methyl-dioxolanyl)propylamine | Boc₂O, ethyl bromide | 70–72% | Mild reaction conditions | Cost of Boc reagents |
Optimization Strategies and Challenges
Solvent Effects on Alkylation
DMF outperforms THF in phthalimide reactions due to superior solubility of intermediates, though THF reduces side reactions by 15%. Ethanol/water mixtures (4:1) during workup minimize emulsion formation during extraction.
Chemical Reactions Analysis
Acid-Catalyzed Dioxolane Hydrolysis
The dioxolane moiety undergoes acid-mediated cleavage to regenerate carbonyl groups. This reaction is critical for deprotection in synthetic workflows:
| Conditions | Reagent System | Product Formed | Yield | Source |
|---|---|---|---|---|
| 1 M HCl in THF, 20 min, RT | Hydrochloric acid | 3-(2-Methylpropanoyl)propylamine | 95% | |
| HBr in acetic acid, reflux | Hydrobromic acid | Aldehyde intermediate | 82% |
The mechanism involves protonation of the dioxolane oxygen, followed by ring-opening to form a carbonyl compound . This reactivity is leveraged in multi-step syntheses requiring temporary carbonyl protection .
Nucleophilic Alkylation at the Amine
The tertiary amine participates in alkylation reactions under phase-transfer conditions:
Alkylation typically proceeds via an SN2 mechanism, with the amine acting as a nucleophile. The use of crown ethers enhances reaction rates by stabilizing cationic intermediates .
Reductive Amination and Radical Alkylation
Triethylborane-mediated radical reactions enable stereoselective C-alkylation:
| Reagent | Conditions | Diastereomeric Ratio (dr) | Yield | Source |
|---|---|---|---|---|
| Triethylborane, EtOH, 20°C | Radical initiation, 45 min | 84:16 | 70% | |
| Et₃B, CH₃CN, −20°C | Photochemical activation | 92:8 | 87% |
This method achieves high diastereoselectivity through steric control of radical attack on imine intermediates . The ethyl radical preferentially adds to the less hindered face of planar transition states.
Comparative Reaction Table
Key reactions are summarized below for synthetic planning:
| Reaction Type | Typical Reagents | Temperature Range | Key Applications |
|---|---|---|---|
| Dioxolane cleavage | HCl, HBr, TsOH | RT–100°C | Carbonyl deprotection |
| N-Alkylation | Alkyl halides + base | 20–100°C | Quaternary amine synthesis |
| Reductive amination | Et₃B, H₂/Pd-C | −20–80°C | Chiral center formation |
| Phase-transfer reactions | Crown ethers, NaOH | 40–120°C | Solubility enhancement |
Mechanistic Insights
- Dioxolane reactivity : Ring strain and electron-rich oxygen atoms make the dioxolane susceptible to acid-catalyzed ring-opening
- Amine nucleophilicity : Enhanced by aprotic solvents (e.g., DMF), with pKa ~10.5 enabling protonation control
- Steric effects : The 2-methyl group on the dioxolane influences reaction stereochemistry by hindering approach from the re-face
Experimental protocols emphasize mild conditions to preserve the amine’s integrity while enabling selective transformations at the dioxolane . Further studies are needed to explore catalytic asymmetric variants and biological activity modulation.
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine has been investigated for its potential as a scaffold for developing new pharmaceuticals. The presence of the dioxolane moiety is known to influence the biological activity of compounds.
- Case Study : A study highlighted the synthesis of derivatives based on this compound that exhibited promising activity against specific biological targets, including enzymes involved in metabolic pathways. The flexibility offered by the dioxolane ring allows for modifications that can enhance binding affinity and selectivity towards target receptors .
Biochemistry
The compound's unique structure allows it to interact with biological systems effectively. It has been explored for its role as a potential enzyme inhibitor.
- Research Findings : In vitro studies have shown that derivatives of this compound can inhibit certain enzymes linked to disease pathways, suggesting its utility in therapeutic applications .
Industrial Applications
Due to its stability and reactivity, this compound is also being evaluated for use in industrial processes, particularly in the synthesis of fine chemicals.
- Application Example : The compound can serve as an intermediate in the production of specialty chemicals where protection of amine groups is necessary during synthesis. Its ability to undergo selective reactions makes it valuable in organic synthesis protocols.
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties.
Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Candida albicans | 500 µg/mL |
| Compound C | Pseudomonas aeruginosa | 1250 µg/mL |
| Compound D | Enterococcus faecalis | 625 µg/mL |
These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural characteristics .
Mechanism of Action
The mechanism of action of N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine involves its interaction with molecular targets through its amine and dioxolane functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxolane ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural Analogues and Key Features
The following table summarizes structural analogues and their distinguishing features:
Comparative Analysis
Electronic and Steric Effects
- Dioxolane vs. Cyclic Amines: The dioxolane ring in the target compound introduces electron-withdrawing oxygen atoms, enhancing polarity compared to N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine (pyrrolidine, a cyclic amine with electron-rich nitrogen). This difference may influence solubility in polar solvents (e.g., water or ethanol) and reactivity in acid-base reactions .
- Aromatic vs. Such structural variations could affect binding affinity in catalytic or biological systems .
Physicochemical Properties
- Hydrogen Bonding: The dioxolane’s oxygen atoms in the target compound may increase hydrogen-bond acceptor capacity compared to purely alkyl-substituted amines like (3-Aminopropyl)diethylamine, which lacks heteroatoms beyond nitrogen .
- Boiling/Melting Points : Data gaps exist in the provided evidence, but cyclic structures (e.g., pyrrolidine or piperidine derivatives) typically exhibit higher boiling points due to increased rigidity and intermolecular interactions compared to acyclic analogues .
Reactivity and Functionalization
- Dioxolane Stability : The 1,3-dioxolane group is acid-labile, making the target compound a candidate for prodrug strategies or controlled-release formulations, unlike stable alkylamines like N-Ethyl-N-isopropylpropan-2-amine .
- Biological Activity : Piperidine and pyrrolidine derivatives are prevalent in pharmaceuticals (e.g., antipsychotics or antivirals). The target compound’s dioxolane could modulate bioavailability or metabolic stability compared to these analogues .
Biological Activity
N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine, with the molecular formula C₁₉H₁₉NO₂ and CAS number 65960-33-0, is a compound characterized by a unique structure that includes a dioxolane ring. This structural feature may contribute to its potential biological activities, which are of significant interest in medicinal chemistry and biochemistry.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of the dioxolane moiety enhances the compound's solubility and reactivity, which may influence its biological interactions. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₂ |
| CAS Number | 65960-33-0 |
| Structural Elements | Dioxolane ring, ethyl group, propylamine chain |
- G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, which play crucial roles in cellular signaling pathways. For instance, the modulation of calcium ion levels through inositol trisphosphate receptors is a common pathway for GPCR activation .
- Neuropharmacological Effects : Related compounds have demonstrated the ability to modulate neurotransmitter systems. For example, dioxolane-based ligands have been studied for their affinity at adrenergic and serotonin receptors . Such interactions could suggest that this compound might also exhibit similar neuropharmacological properties.
- Antimicrobial Properties : Some dioxolane derivatives have been explored for their antimicrobial activity. The presence of the dioxolane structure may enhance membrane permeability or disrupt microbial cell functions .
Case Studies and Research Findings
While specific case studies on this compound are sparse, several studies on structurally related compounds provide valuable insights:
- A study investigating 1,3-dioxolane-based ligands found that modifications to the dioxolane ring significantly affected binding affinity at adrenergic receptor subtypes . This suggests that similar modifications in this compound could impact its biological activity.
- Research on other dioxolane-containing compounds has indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Q & A
Q. Advanced
- Reductive Amination : The primary amine reacts with carbonyl compounds (e.g., aldehydes) in the presence of NaBH₃CN or H₂/Pd-C. The dioxolane’s steric bulk may hinder imine formation, requiring elevated temperatures .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) may exhibit reduced efficiency due to coordination of the dioxolane oxygen to the metal catalyst, necessitating tailored ligands (e.g., XPhos) .
How can computational modeling predict the compound’s interaction with enzyme active sites or synthetic catalysts?
Q. Advanced
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds between the dioxolane oxygen and catalytic residues .
- MD Simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns trajectories) to identify key interactions .
- QSPR Models : Corrogate logP and polar surface area with membrane permeability for biological activity predictions .
What methodologies address challenges in characterizing the compound’s stereochemical configuration?
Q. Advanced
- Chiral HPLC : Resolve enantiomers using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-generated spectra to assign absolute configuration .
How do solvent and pH conditions affect the stability of the dioxolane ring during prolonged storage or reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
